Isoamyltriphenylphosphonium bromide is used as a reagent in the formation of C-C bonds . This compound plays a crucial role in various chemical reactions, particularly in the synthesis of complex organic molecules.
Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a reagent can lead to high yields in the formation of C-C bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Isoamyltriphenylphosphonium bromide has been used in the synthesis of photochromic spiropyrans . These compounds are capable of light-controlled biological activity, making them promising for the targeted delivery of drugs .
Method of Application: In the synthesis of spiropyrans, Isoamyltriphenylphosphonium bromide is used as a reactant. The specific method of application and experimental procedures can vary depending on the desired spiropyran compound .
Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide in the synthesis of spiropyrans can lead to compounds with light-controlled biological activity. This opens up new possibilities for the targeted delivery of drugs .
Isoamyltriphenylphosphonium bromide has been found to be an effective corrosion inhibitor . It is particularly useful in acidic environments, where it can protect metal surfaces from corrosion.
Method of Application: The compound is typically dissolved in the corrosive medium, where it forms a protective layer on the metal surface. The exact concentration and application method can vary depending on the specific conditions .
Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a corrosion inhibitor can significantly reduce the rate of corrosion, thereby extending the lifespan of the metal components .
Isoamyltriphenylphosphonium bromide is an example of an ionic liquid . Ionic liquids have a wide range of applications, including in electrochemical devices like batteries and fuel cells .
Method of Application: The specific method of application can vary greatly depending on the specific use case. In general, the ionic liquid is used as a solvent or electrolyte in these devices .
Results or Outcomes: The use of ionic liquids can improve the performance of electrochemical devices. For example, they can increase the energy density of batteries or the efficiency of fuel cells .
Isoamyltriphenylphosphonium bromide can be used as a flame retardant . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire.
Method of Application: The compound is typically mixed with the material during the manufacturing process. The exact concentration and application method can vary depending on the specific conditions .
Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide as a flame retardant can significantly improve the fire resistance of the material, thereby enhancing its safety .
Isoamyltriphenylphosphonium bromide can be used for methylenation via the Wittig reaction . This reaction is widely used in organic synthesis for the preparation of alkenes.
Method of Application: In the Wittig reaction, Isoamyltriphenylphosphonium bromide is used as a reagent. The specific method of application and experimental procedures can vary depending on the desired alkene compound .
Results or Outcomes: The use of Isoamyltriphenylphosphonium bromide in the Wittig reaction can lead to the efficient synthesis of alkenes .
Isopentyltriphenylphosphonium bromide is a quaternary ammonium salt characterized by the molecular formula . It consists of a central phosphorus atom bonded to three phenyl groups and one isopentyl group, making it a member of the triphenylphosphonium family. This compound is recognized for its unique structural features, including the steric bulk provided by the isopentyl group, which influences its chemical behavior and biological activity.
The mechanism of action of ITPB depends on the specific application. Here are some potential mechanisms:
Research indicates that isopentyltriphenylphosphonium bromide exhibits notable biological activities. It has been studied for its potential as:
The synthesis of isopentyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with isopentyl bromide. The general procedure can be outlined as follows:
This method yields high-purity isopentyltriphenylphosphonium bromide suitable for further applications.
Isopentyltriphenylphosphonium bromide finds applications in various fields:
Interaction studies involving isopentyltriphenylphosphonium bromide have primarily focused on its role as a corrosion inhibitor and its interactions with various metal surfaces. These studies reveal that:
Isopentyltriphenylphosphonium bromide shares similarities with other phosphonium salts but stands out due to its unique structural features. Below are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Triphenylphosphonium bromide | Three phenyl groups | Widely used but lacks steric hindrance from alkyl groups |
Propyltriphenylphosphonium bromide | Propyl group instead of isopentyl | Less sterically hindered than isopentyl derivative |
Benzyltriphenylphosphonium chloride | Benzyl group attached | More reactive due to the presence of a chlorine atom |
Isopentyltriphenylphosphonium bromide's distinctive steric bulk from the isopentyl group provides enhanced stability and unique reactivity profiles compared to these similar compounds.
Phosphonium salts, including isopentyltriphenylphosphonium bromide, trace their origins to early 20th-century studies on organophosphorus compounds. Key milestones include:
Recent studies highlight ITPB’s evolving roles:
ITPB serves as a precursor to phosphonium ylides, enabling stereospecific syntheses in palladium-catalyzed annulative C-H activation. Its bromide counterion stabilizes intermediates, facilitating deprotonation and regeneration of active catalysts.
Sterically hindered phosphonium salts, including ITPB analogs, exhibit potent activity against Gram-positive and -negative bacteria, with low cytotoxicity to human cells. For example:
ITPB derivatives are integrated into antimicrobial polymer coatings via fused-deposition modeling (FDM), demonstrating sustained activity against Staphylococcus aureus.
The interplay between ITPB’s structure and function is central to its application:
Phosphonium salts like ITPB often outperform ammonium analogs in bioactivity due to:
Computational and mechanistic studies clarify ITPB’s behavior:
In palladium-catalyzed reactions, ITPB-derived ylides undergo:
The penetration dynamics of isopentyltriphenylphosphonium bromide into phospholipid bilayers represent a complex interplay of hydrophobic interactions and electrostatic forces. Molecular dynamics simulations reveal that phosphonium cations, including the isopentyltriphenylphosphonium system, demonstrate rapid and extensive absorption into lipid bilayers. The penetration process occurs on a timescale of several microseconds and follows a distinct mechanism compared to simple monatomic ions.
The penetration kinetics exhibit a two-stage absorption mechanism. Initially, the phosphonium cation approaches the lipid-water interface through diffusion from the aqueous phase. Subsequently, the cation undergoes insertion through the polar headgroup region into the hydrophobic membrane core. This process is facilitated by the amphiphilic nature of the isopentyltriphenylphosphonium cation, where the hydrophobic triphenylphosphonium moiety drives membrane association while the alkyl chain provides additional hydrophobic stabilization.
Computational studies demonstrate that phosphonium cations penetrate significantly deeper into the membrane compared to traditional electrolytes such as sodium and calcium ions. The penetration depth extends into the hydrophobic acyl chain region of the phospholipid bilayer, with the phosphonium center localizing approximately 15-20 Ångströms from the membrane center. This deep penetration is attributed to the delocalized positive charge across the bulky triphenylphosphonium group, which reduces the energetic penalty for entering the low-dielectric membrane environment.
The activation energy for membrane permeation has been experimentally determined to be 17.7 ± 1.3 kcal/mol for related triphenylphosphonium compounds. This relatively high activation barrier indicates that while initial membrane association is thermodynamically favorable, complete translocation across the membrane requires significant energy input. The activation energy follows an odd-even pattern with alkyl chain length, reflecting the influence of molecular conformation on membrane insertion dynamics.
The interaction of isopentyltriphenylphosphonium bromide with biological membranes is fundamentally driven by hydrophobic effects rather than direct electrostatic interactions with membrane components. This mechanism distinguishes phosphonium cations from simple inorganic ions, which primarily interact through electrostatic attraction to negatively charged membrane surfaces.
The positive charge of the phosphonium center creates a strong electrostatic double layer at the water-lipid interface upon membrane association. The bromide counterions remain predominantly in the aqueous phase, leading to charge separation and the establishment of membrane potential differences. This charge redistribution can significantly alter local membrane electrostatics and influence the behavior of other charged species in the vicinity.
Phosphonium cations demonstrate preferential binding to membranes with enhanced negative surface potential. The binding affinity correlates strongly with membrane potential, with a 10-fold accumulation observed for every 61.5 mV increase in transmembrane potential. This voltage-dependent accumulation underlies the selective targeting of phosphonium-based compounds to energized mitochondria and certain cancer cells with elevated membrane potentials.
The interaction exhibits electrostatic saturation at approximately 600 μM concentration, corresponding to one absorbed phosphonium molecule per 100 lipid molecules. This saturation behavior is not screened by salt concentration, indicating that the binding occurs in regions of the membrane that are not accessible to bulk electrolyte solutions. The binding is characterized by a positive enthalpy change, suggesting an entropy-driven process that differs from the binding behavior of hydrophobic anions.
The kinetics of isopentyltriphenylphosphonium bromide membrane association follow first-order dynamics with respect to both the phosphonium concentration and available membrane surface area. Molecular dynamics simulations indicate that nearly every phosphonium cation added to a membrane-containing system becomes absorbed into the lipid phase at equilibrium. The association process is essentially irreversible under physiological conditions, with dissociation occurring on timescales much longer than typical biological processes.
The association rate constant varies with membrane composition and physical state. For fluid-phase phospholipid bilayers, the association kinetics are rapid, with half-times of membrane binding occurring within minutes. The rate of association increases with membrane fluidity, as molecular dynamics calculations show enhanced binding kinetics at elevated temperatures where lipid mobility is increased.
Temperature dependence studies reveal that the association process has a negative temperature coefficient for the binding equilibrium, despite faster kinetics at higher temperatures. This apparent contradiction arises because the binding is entropy-driven; increased thermal motion favors the disordered state of the phosphonium cation within the membrane hydrophobic environment compared to the more ordered hydration state in bulk water.
Dissociation kinetics are markedly slower than association, with apparent first-order rate constants on the order of 10⁻⁴ to 10⁻⁵ s⁻¹. The slow dissociation reflects the high energetic barrier for extracting the hydrophobic phosphonium cation from the favorable membrane environment back into the aqueous phase. This kinetic asymmetry results in the virtually irreversible accumulation of phosphonium species in membrane systems under equilibrium conditions.
Isopentyltriphenylphosphonium bromide exhibits surfactant behavior and forms organized supramolecular structures in aqueous solution above its critical micelle concentration. The self-assembly process is driven by the amphiphilic nature of the molecule, where the bulky triphenylphosphonium headgroup provides hydrophilic character while the isopentyl chain contributes hydrophobic interactions.
Molecular packing within micelles adopts a spherical geometry, as confirmed by packing parameter calculations and light scattering measurements. The packing parameter for related triphenylphosphonium surfactants falls within the range of 0.122-0.283, indicating spherical micelle formation. The relatively low packing parameters compared to conventional surfactants reflect the bulky nature of the triphenylphosphonium headgroup, which creates greater steric hindrance and prevents the formation of more ordered structures such as bilayers or hexagonal phases.
Aggregation numbers for triphenylphosphonium micelles are typically lower than those of comparable alkyl chain length conventional surfactants. For dodecyl and tetradecyl analogues, aggregation numbers range from 50-70 molecules per micelle. The reduced aggregation numbers result from the voluminous triphenylphosphonium headgroup, which limits the number of surfactant molecules that can be accommodated at the micelle surface while maintaining optimal packing geometry.
Micelle size and morphology demonstrate dependence on alkyl chain length and ionic strength. Dynamic light scattering measurements reveal hydrodynamic diameters of 6-8 nm for triphenylphosphonium micelles. The micelles maintain their spherical morphology across a wide range of concentrations above the critical micelle concentration, indicating thermodynamically stable self-assembled structures.
The critical micelle concentration of isopentyltriphenylphosphonium bromide is estimated to be in the millimolar range based on structural analogues and systematic studies of alkyl chain length effects. Related triphenylphosphonium bromides exhibit critical micelle concentrations that decrease systematically with increasing alkyl chain length: decyltriphenylphosphonium bromide (2.5-3.0 mM), dodecyltriphenylphosphonium bromide (0.917 ± 0.009 mM), and tetradecyltriphenylphosphonium bromide (0.3-0.4 mM).
Temperature dependence of critical micelle concentration follows the typical pattern for ionic surfactants, with micellization becoming more favorable at elevated temperatures. The thermodynamic analysis reveals that micelle formation is primarily entropy-driven, with positive enthalpy changes compensated by large positive entropy contributions. The entropic driving force arises from the release of structured water molecules from around the hydrophobic alkyl chains upon micellization.
The presence of salts and co-solvents significantly influences critical micelle concentration values. Increased ionic strength generally reduces the critical micelle concentration due to enhanced screening of electrostatic repulsions between charged headgroups. Organic co-solvents such as alcohols typically increase the critical micelle concentration by improving the solubility of the monomeric surfactant species.
Conductometric measurements provide the most reliable method for critical micelle concentration determination in triphenylphosphonium systems. The conductivity-concentration plots exhibit characteristic break points corresponding to the onset of micellization, with post-micellization slopes indicating the degree of counterion binding to the micelle surface.
Triphenylphosphonium micelles demonstrate significant solubilization capacity for hydrophobic molecules, making them potentially useful as drug delivery vehicles and extraction agents. The solubilization mechanism involves incorporation of guest molecules into the hydrophobic micelle core, with the extent of solubilization depending on the guest molecule size, shape, and hydrophobicity.
The solubilization capacity correlates with micelle size and aggregation number. Larger micelles with higher aggregation numbers provide greater hydrophobic volume for guest molecule accommodation. The relationship between alkyl chain length and solubilization capacity shows that longer-chain triphenylphosphonium surfactants exhibit enhanced solubilization performance.
Kinetics of solubilization and release demonstrate different timescales for incorporation and release of guest molecules. Incorporation typically occurs on timescales of seconds to minutes, reflecting the dynamic nature of micelle formation and dissociation. Release kinetics are generally slower, particularly for strongly hydrophobic guests that exhibit high partition coefficients between the micelle and aqueous phases.
Applications in membrane protein studies have been explored, where triphenylphosphonium-based detergents can provide gentle solubilization conditions while maintaining protein functionality. The unique headgroup structure may offer advantages in preserving membrane protein native conformations compared to conventional detergents, although systematic studies in this area remain limited.
Density functional theory calculations using B3LYP/6-31G(d,p) methodology reveal the electronic structure characteristics of isopentyltriphenylphosphonium bromide. The phosphonium center adopts a tetrahedral geometry with slight distortions due to steric interactions between the phenyl rings and the isopentyl substituent. Bond angles around the phosphorus atom range from 107-112°, deviating from ideal tetrahedral geometry due to the sterically crowded environment.
Natural bond orbital analysis indicates that the positive charge is primarily localized on the phosphorus center, with significant delocalization onto the attached phenyl rings. The electron density distribution shows that the π-systems of the aromatic rings participate in charge stabilization through hyperconjugative interactions with phosphorus-centered orbitals. This charge delocalization contributes to the compound stability and influences its interaction behavior with biological membranes.
The highest occupied molecular orbital is predominantly localized on the peripheral portions of the phenyl rings, while the lowest unoccupied molecular orbital shows concentration of electron density near the phosphonium center. This orbital arrangement facilitates charge-transfer interactions and explains the compound ability to participate in various intermolecular interactions. The HOMO-LUMO energy gap provides insights into the compound electronic excitation properties and chemical reactivity.
Molecular electrostatic potential calculations reveal regions of positive and negative charge density that govern intermolecular interactions. The phosphonium center exhibits a strong positive electrostatic potential, while the π-electron clouds of the phenyl rings show regions of negative potential. These complementary charge distributions facilitate the formation of cation-π interactions and other non-covalent binding modes.
All-atom molecular dynamics simulations using CHARMM36 and Amber force fields provide detailed insights into the membrane interaction behavior of phosphonium cations. The simulations reveal that isopentyltriphenylphosphonium and related compounds undergo rapid partitioning into phospholipid bilayers, with equilibration timescales of several microseconds for complete membrane insertion.
Trajectory analysis demonstrates that phosphonium cations penetrate through the polar headgroup region and localize within the hydrophobic acyl chain environment. The preferred location is approximately 15-20 Ångströms from the membrane center, corresponding to the glycerol backbone region of the phospholipids. This positioning allows optimal solvation of the bulky triphenylphosphonium group while maintaining hydrophobic contacts with the lipid chains.
Membrane perturbation effects include local lipid ordering changes and altered electrostatic profiles. The presence of phosphonium cations induces local membrane thinning of approximately 0.1 nm and changes in lipid chain order parameters. At high concentrations, the membrane develops long-wavelength undulations corresponding to a ripple phase formation, indicating significant structural modifications to the bilayer organization.
Comparative simulations with different phosphonium structures reveal structure-activity relationships for membrane binding. Longer alkyl chains enhance membrane affinity through increased hydrophobic interactions, while modifications to the aromatic substituents affect the preferred orientation and depth of insertion within the bilayer. These computational studies provide molecular-level understanding of how structural variations influence biological activity.
Quantitative structure-activity relationship models based on molecular descriptors successfully correlate phosphonium structure with biological activity parameters. Key descriptors include molecular volume, hydrophobicity parameters, charge distribution, and conformational flexibility. These models enable prediction of membrane binding affinity, critical micelle concentration, and antimicrobial activity for novel phosphonium derivatives.
Hydrophobic-hydrophilic balance emerges as a critical determinant of biological activity. Optimal activity occurs within narrow ranges of lipophilicity, with excessive hydrophobicity leading to non-specific membrane interactions and insufficient hydrophobicity resulting in poor membrane association. The octanol-water partition coefficient provides a useful predictor for optimal biological activity windows.
Electronic structure parameters correlate with specific biological endpoints. The molecular electrostatic potential at the phosphonium center correlates with membrane binding affinity, while the extent of charge delocalization influences selectivity between different membrane types. These electronic descriptors enable rational design of phosphonium compounds with enhanced selectivity for specific biological targets.
Irritant